molecular formula C10H9FN2O2 B15277137 Ethyl 6-fluoro-1H-indazole-5-carboxylate

Ethyl 6-fluoro-1H-indazole-5-carboxylate

Cat. No.: B15277137
M. Wt: 208.19 g/mol
InChI Key: WXVLCAUBQMNGJN-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1H-indazole-5-carboxylate is a fluorinated indazole derivative characterized by a fluorine atom at the 6-position and an ethyl ester group at the 5-position of the indazole core. Indazoles are nitrogen-containing heterocycles with a fused benzene and pyrazole ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 6-fluoro-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

WXVLCAUBQMNGJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=NN2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound 6-F, 5-COOEt C₁₀H₉FN₂O₂ High lipophilicity; drug intermediate
Mthis compound 6-F, 5-COOMe C₉H₇FN₂O₂ Lower lipophilicity vs. ethyl ester
6-Fluoro-1H-indazole-5-carboxylic acid 6-F, 5-COOH C₈H₅FN₂O₂ Increased polarity; potential metabolite
Ethyl 5-fluoro-1H-indazole-3-carboxylate 5-F, 3-COOEt C₁₀H₉FN₂O₂ Altered binding affinity due to F position
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Indole core; 5-Cl, 6-F, 2-COOEt C₁₁H₁₀ClFNO₂ Different heterocycle (indole vs. indazole)
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate Imidazole core; 4-F, 5-NH₂, 1-Me C₇H₁₀FN₃O₂ Amino group enhances hydrogen bonding

Substituent Position and Electronic Effects

  • Fluorine's electron-withdrawing nature can influence aromatic ring reactivity and metabolic stability .
  • Ester Group : Ethyl esters (e.g., this compound) exhibit higher lipophilicity compared to methyl esters (e.g., Mthis compound), impacting membrane permeability and bioavailability . Conversion to the carboxylic acid form (6-Fluoro-1H-indazole-5-carboxylic acid) increases polarity, likely reducing cellular uptake but enhancing solubility for formulation .

Heterocycle Variations

  • Indazole vs. Indole: Replacing the indazole core with indole (e.g., Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate) removes one nitrogen atom, altering hydrogen-bonding capacity and aromatic π-stacking interactions.
  • Imidazole Derivatives: Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate features a smaller, less aromatic imidazole ring. The amino group introduces hydrogen-bond donor functionality, which may enhance interactions with enzymes or receptors .

Halogen and Functional Group Effects

  • Chlorine Substitution : The 5-chloro-6-fluoro substitution in indole derivatives adds steric bulk and electron-withdrawing effects, which could improve binding to hydrophobic pockets but increase metabolic liabilities .
  • Bromo or iodo substituents (e.g., 5-Bromo-6-fluoro-3-iodo-1H-indazole) introduce heavy atoms, useful in crystallography or radioimaging but may reduce solubility .

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